molecular formula C12H16O2 B2746554 (4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1568192-45-9

(4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2746554
CAS No.: 1568192-45-9
M. Wt: 192.258
InChI Key: LZDOIOQHXGLFIJ-NSHDSACASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxy-4-isopropylbenzaldehyde with an appropriate reagent can yield the desired benzopyran structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyran derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anti-cancer and anti-microbial agent.

    Industry: The compound is used in the formulation of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    trans-Calamenene: A stereoisomer of cis-Calamenene with similar biological activities but different spatial arrangement of atoms.

    α-Calamenene: Another stereoisomer with distinct chemical and biological properties.

    Naphthalene derivatives: Compounds with a similar benzopyran structure but different substituents.

Uniqueness

(4S)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity. Its diverse range of applications and biological activities sets it apart from other similar compounds.

Properties

IUPAC Name

(4S)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11,13H,5-6H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDOIOQHXGLFIJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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